1-(3-Chloromethyl-benzyl)-1H-pyrazole
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Overview
Description
The compound “1-(3-Chloromethyl-benzyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazole ring attached to a benzyl group with a chloromethyl substituent .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of nitrogen atoms in the ring .Mechanism of Action
Target of Action
It’s known that chloromethyl groups often interact with proteins and nucleic acids in cells . The benzylic position of the compound, where the chloromethyl group is attached, is known to undergo reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
This group can undergo various reactions, including nucleophilic substitution reactions, which could lead to changes in the target molecules .
Biochemical Pathways
Compounds with chloromethyl groups are often involved in reactions at the benzylic position, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s solubility in methanol suggests that it might have good bioavailability.
Result of Action
Given the reactivity of the chloromethyl group, it can be speculated that the compound might cause modifications in target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 1-(3-Chloromethyl-benzyl)-1H-pyrazole can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of the environment. Moreover, its stability could be influenced by temperature and light exposure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(chloromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAYNHQTQPFENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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